molecular formula C15H13FO2 B6365215 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261901-83-0

2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6365215
CAS RN: 1261901-83-0
M. Wt: 244.26 g/mol
InChI Key: WKJRBZZEFVHYFD-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid (also known as 2,3-dimethyl-4-fluorophenylacetic acid) is a synthetic compound used in a variety of scientific research and lab experiments. It is an aromatic compound with a molecular formula of C10H11FO2 and a molecular weight of 182.18 g/mol. It is a white, crystalline solid that is soluble in water, ethanol, and acetic acid. 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid is used in many scientific research applications, including biochemical, physiological, and pharmacological studies.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, which can affect the activity of other molecules and proteins in the body. Additionally, the compound may act as an agonist of certain receptors, which can affect the activity of other molecules and proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid are not well understood. However, it is believed that the compound can affect the activity of enzymes, proteins, and other molecules in the body. Additionally, the compound may affect the activity of certain receptors, which can affect the activity of other molecules and proteins in the body.

Advantages and Limitations for Lab Experiments

The use of 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, the compound is soluble in water, ethanol, and acetic acid, making it easy to use in experiments. However, the compound has several limitations. The compound is not very soluble in other solvents, making it difficult to use in some experiments. Additionally, the compound is not very stable in acidic conditions, making it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid in scientific research. The compound could be used to study the structure and function of enzymes and other proteins in the body. Additionally, the compound could be used to study the effects of drugs and other compounds on the body. Additionally, the compound could be used to study the effects of drugs on the body. Finally, the compound could be used to study the effects of environmental toxins and pollutants on the body.

Synthesis Methods

The synthesis of 2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid can be achieved through a variety of methods. One method involves the reaction of 2-chloro-4-fluorobenzoic acid with 2,3-dimethylphenylmagnesium bromide in the presence of a base such as sodium carbonate. Another method involves the reaction of 2-chloro-4-fluorobenzoic acid with 2,3-dimethylphenylmagnesium chloride in the presence of a base such as potassium carbonate. Additionally, the compound can be synthesized from the reaction of 2,3-dimethylphenylmagnesium bromide with 4-fluorobenzoic acid.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid is used in a variety of scientific research applications. It is used in biochemical studies to study the structure and function of enzymes and other proteins. It is also used in physiological studies to study the effects of drugs and other compounds on the body. Additionally, the compound is used in pharmacological studies to study the effects of drugs on the body.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-12(10(9)2)14-8-11(16)6-7-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRBZZEFVHYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681326
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-4-fluorobenzoic acid

CAS RN

1261901-83-0
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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